Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate
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Overview
Description
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a substituted phenyl ring with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzaldehyde and methyl acrylate.
Condensation Reaction: The aldehyde group of 4-chloro-3-fluorobenzaldehyde reacts with methyl acrylate in the presence of a base catalyst to form an intermediate compound.
Reduction: The intermediate undergoes reduction, usually with a reducing agent like sodium borohydride, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include methanol and ethanol, and the reactions are typically carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- Methyl 3-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-amino-3-(4-fluorophenyl)propanoate
- Methyl 3-amino-3-(4-bromophenyl)propanoate
Comparison: Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence the compound’s reactivity and biological activity. Compared to its analogs with single halogen substitutions, the dual-substituted compound may exhibit enhanced or altered properties, making it a valuable target for further research and development.
Properties
IUPAC Name |
methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFNBHWANRSGPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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